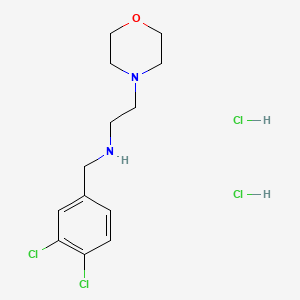![molecular formula C15H21N3O B5369822 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as PAPP, and it has been found to have a wide range of applications in the field of pharmacology and biochemistry. In
Wirkmechanismus
The mechanism of action of PAPP involves its ability to inhibit metalloproteinases. Metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for the maintenance of tissue structure and function. By inhibiting these enzymes, PAPP can prevent the breakdown of extracellular matrix proteins, which can lead to the preservation of tissue structure and function.
Biochemical and Physiological Effects:
PAPP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, as well as the migration and invasion of cancer cells. PAPP has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In addition, PAPP has been found to have potential applications in the treatment of cardiovascular disease, as it can inhibit the breakdown of extracellular matrix proteins in the arterial wall.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PAPP in lab experiments include its ability to inhibit metalloproteinases, its potential applications in the treatment of cancer and cardiovascular disease, and its anti-inflammatory effects. However, there are also limitations to using PAPP in lab experiments. For example, PAPP may have off-target effects, and its use may be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on PAPP. One area of research could focus on optimizing the synthesis method to produce PAPP with even higher yields and purity. Another area of research could focus on further elucidating the mechanism of action of PAPP, and identifying potential off-target effects. Additionally, future research could explore the potential use of PAPP in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of PAPP involves the reaction of piperazine with 3-phenyl-2-propen-1-ol, followed by the reaction of the resulting compound with acetic anhydride. The final product is 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. This synthesis method has been extensively studied and optimized to produce high yields of PAPP with high purity.
Wissenschaftliche Forschungsanwendungen
PAPP has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an inhibitor of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. PAPP has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-15(19)13-18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14/h1-7H,8-13H2,(H2,16,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGRWCOPMPGQCI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)

![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)

![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)


![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)